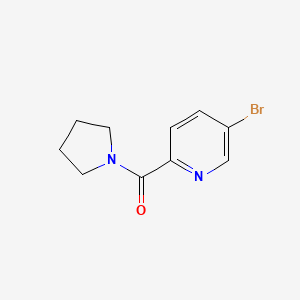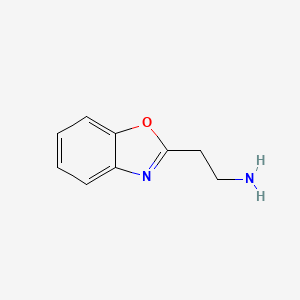
(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone
説明
“(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C10H11BrN2O . It is also known as "1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine" .
Molecular Structure Analysis
The molecular structure of “(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone” is defined by its molecular formula, C10H11BrN2O . Unfortunately, specific details about its molecular structure such as bond lengths, angles, and conformation are not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of “(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone” is 255.11 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a key structural component of this compound, is widely utilized in medicinal chemistry. It’s valued for its ability to efficiently explore pharmacophore space due to its sp3 hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through non-planarity . This compound can serve as a versatile scaffold for developing novel biologically active compounds with potential therapeutic applications.
Biological Material Synthesis
As a biochemical reagent, (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone can be used in the synthesis of biological materials. It may be involved in creating peptides or other organic compounds that are crucial for life science research .
Proteomics Research
This compound is available for purchase as a specialty product for proteomics research applications. It can be used in the study of proteins and their functions, potentially aiding in the understanding of various biological processes .
Asymmetric Synthesis
The compound’s structure is conducive to asymmetric synthesis, which is essential for creating enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Chemical Intermediate
(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: can act as a chemical intermediate in the synthesis of more complex molecules. Its reactive sites make it a valuable starting point for various chemical reactions used in research and industry .
Structural Analysis and Modification
Researchers can use this compound to study the effects of structural changes on biological activity. By modifying the pyrrolidine ring or the bromopyridine moiety, scientists can investigate the structure-activity relationship (SAR) and develop compounds with targeted biological profiles .
Safety and Hazards
特性
IUPAC Name |
(5-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-4-9(12-7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREQDJFOSPEEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630507 | |
| Record name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
742085-70-7 | |
| Record name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1289947.png)

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)








